molecular formula C19H18Cl2N2O3S2 B2811896 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide CAS No. 922373-55-5

2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2811896
M. Wt: 457.38
InChI Key: YAMZVXZVHHSESF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H18Cl2N2O3S2 and its molecular weight is 457.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds Synthesis : A study presented the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, targeting anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and showed significant COX-2 selectivity and analgesic and anti-inflammatory activities, which underscores the potential of structurally similar thiophene carboxamides in drug development (Abu‐Hashem et al., 2020).

  • Antimicrobial Evaluation : Another research effort focused on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides. This demonstrates the broad spectrum of biological activities associated with thiophene derivatives, highlighting their importance in the development of new antimicrobial agents (Talupur et al., 2021).

  • Cytotoxic Activity : The cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic structures was investigated, providing insights into the therapeutic potential of these compounds in cancer treatment. Such studies are crucial for identifying promising leads in oncology drug discovery (Bu et al., 2000).

Structural Characterization and Synthesis Methods

  • Crystal Structure Analysis : Research on benzothiophene derivatives has included detailed structural analysis, such as X-ray diffraction, to understand their molecular conformations and supramolecular aggregation. This type of structural elucidation is fundamental for the rational design of drugs based on thiophene scaffolds (Sagar et al., 2018).

  • Innovative Synthesis Approaches : Studies also report on innovative synthesis approaches for thiophene derivatives, showcasing advanced organic synthesis techniques that can be applied to generate a wide array of structurally diverse compounds for further biological evaluation (Hirokawa et al., 2000).

properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3S2/c1-10-5-6-13(25-2)15-16(10)28-19(22-15)23(9-11-4-3-7-26-11)18(24)12-8-14(20)27-17(12)21/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMZVXZVHHSESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

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